![molecular formula C10H8N2O4 B12905728 Isoxazole, 4-[(4-nitrophenoxy)methyl]- CAS No. 805233-35-6](/img/structure/B12905728.png)
Isoxazole, 4-[(4-nitrophenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Nitrophenoxy)methyl)isoxazole is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods are being developed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrophenoxy)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitro-substituted isoxazole.
Reduction: The major product is an amine-substituted isoxazole.
Substitution: The products vary depending on the nucleophile used but generally result in substituted isoxazole derivatives.
Scientific Research Applications
4-((4-Nitrophenoxy)methyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenoxy)methyl)isoxazole involves its interaction with various molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to changes in their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Chlorophenoxy)methyl)isoxazole
- 3-(1H-indol-2-yl)isoxazole
- 3,5-disubstituted isoxazoles
Uniqueness
4-((4-Nitrophenoxy)methyl)isoxazole is unique due to the presence of the nitrophenoxy group, which imparts specific chemical properties and potential biological activities that are not observed in other isoxazole derivatives .
Properties
CAS No. |
805233-35-6 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O4/c13-12(14)9-1-3-10(4-2-9)15-6-8-5-11-16-7-8/h1-5,7H,6H2 |
InChI Key |
QAKWIGOKDKOIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
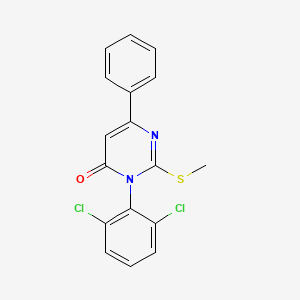
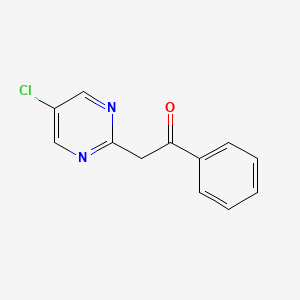
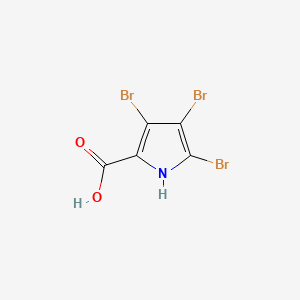

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)


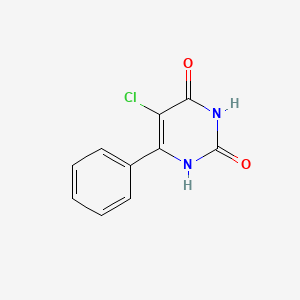
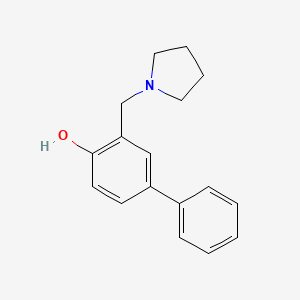
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

